2-{[(3-{[(4-Tert-butylphenyl)carbonyl]amino}-4-chlorophenyl)carbonyl]amino}benzoic acid
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Overview
Description
2-[3-(4-tert-Butylbenzamido)-4-chlorobenzamido]benzoic acid is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of tert-butyl, benzamido, and chlorobenzamido groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-tert-Butylbenzamido)-4-chlorobenzamido]benzoic acid typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-tert-Butylbenzamido)-4-chlorobenzamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-[3-(4-tert-Butylbenzamido)-4-chlorobenzamido]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-tert-Butylbenzamido)-4-chlorobenzamido]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Shares the tert-butyl group but lacks the benzamido and chlorobenzamido groups.
4-tert-Butylbenzaldehyde: Contains the tert-butyl group and an aldehyde functional group.
4-tert-Butylbenzenesulfonic acid: Similar structure with a sulfonic acid group instead of the benzoic acid core.
Uniqueness
2-[3-(4-tert-Butylbenzamido)-4-chlorobenzamido]benzoic acid is unique due to the combination of tert-butyl, benzamido, and chlorobenzamido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C25H23ClN2O4 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
2-[[3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoyl]amino]benzoic acid |
InChI |
InChI=1S/C25H23ClN2O4/c1-25(2,3)17-11-8-15(9-12-17)22(29)28-21-14-16(10-13-19(21)26)23(30)27-20-7-5-4-6-18(20)24(31)32/h4-14H,1-3H3,(H,27,30)(H,28,29)(H,31,32) |
InChI Key |
HVFZIMWQWSRPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)Cl |
Origin of Product |
United States |
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